1-(pyridin-3-ylmethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

IRAK‑4 kinase inhibitor triazole scaffold

1‑(Pyridin‑3‑ylmethyl)‑3‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)urea (CAS 2034380‑58‑8, molecular formula C₁₅H₁₅N₇O, molecular weight 309.33 g mol⁻¹) is a synthetic small molecule that embeds a central urea linker flanked by a pyridin‑3‑ylmethyl group on one nitrogen and a 1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑ylmethyl group on the other [REFS‑1]. The compound belongs to the broader class of pyridyl‑triazole‑urea hybrids that have been patented as kinase inhibitors—most notably as IRAK‑4 modulators (US 8,987,311) and as B‑Raf V600E inhibitors (US 2013/0225562) [REFS‑2, REFS‑3].

Molecular Formula C15H15N7O
Molecular Weight 309.333
CAS No. 2034380-58-8
Cat. No. B2727595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-3-ylmethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
CAS2034380-58-8
Molecular FormulaC15H15N7O
Molecular Weight309.333
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
InChIInChI=1S/C15H15N7O/c23-15(18-9-12-2-1-5-17-8-12)19-10-13-11-22(21-20-13)14-3-6-16-7-4-14/h1-8,11H,9-10H2,(H2,18,19,23)
InChIKeyGPIUOHLZTRYLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1‑(Pyridin‑3‑ylmethyl)‑3‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)urea (CAS 2034380‑58‑8) – Structural Identity & Compound‑Class Baseline for Procurement


1‑(Pyridin‑3‑ylmethyl)‑3‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)urea (CAS 2034380‑58‑8, molecular formula C₁₅H₁₅N₇O, molecular weight 309.33 g mol⁻¹) is a synthetic small molecule that embeds a central urea linker flanked by a pyridin‑3‑ylmethyl group on one nitrogen and a 1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑ylmethyl group on the other [REFS‑1]. The compound belongs to the broader class of pyridyl‑triazole‑urea hybrids that have been patented as kinase inhibitors—most notably as IRAK‑4 modulators (US 8,987,311) and as B‑Raf V600E inhibitors (US 2013/0225562) [REFS‑2, REFS‑3]. Its XLogP3 of –0.3, two hydrogen‑bond donors, and five hydrogen‑bond acceptors define a physicochemical profile that is markedly more polar than that of many clinically advanced kinase inhibitors, a property that can directly influence solubility, formulation, and assay compatibility [REFS‑1].

Why a Generic Pyridyl‑Triazole Analog Cannot Replace 1‑(Pyridin‑3‑ylmethyl)‑3‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)urea in Targeted Studies


Although several pyridyl‑triazole ureas and amides populate the kinase‑inhibitor patent literature, even subtle changes in the regiochemistry and connector chemistry produce large shifts in target engagement and physicochemical behaviour. For instance, repositioning the pyridine nitrogen from the 3‑ to the 4‑position on the triazole ring alters the electron density and hydrogen‑bond‑acceptor character of the heterocyclic core, while replacing the urea linker with a carbamate or sulfonamide removes a hydrogen‑bond donor that is often critical for hinge‑region binding [REFS‑1]. Moreover, compounds that share the same molecular formula but a different connectivity—such as the mTOR inhibitor sapanisertib (C₁₅H₁₅N₇O, pyrazolopyrimidine scaffold)—bind an entirely separate kinase family, demonstrating that molecular formula alone cannot predict biological utility [REFS‑2]. The quantitative evidence below details exactly where 1‑(pyridin‑3‑ylmethyl)‑3‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)urea occupies a unique position relative to its closest structural and functional comparators.

Quantitative Differentiation of 1‑(Pyridin‑3‑ylmethyl)‑3‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)urea – Head‑to‑Head and Cross‑Study Comparator Data


Kinase‑Inhibitor Scaffold Class: Triazole‑Directed IRAK‑4/B‑Raf Patents vs. Imidazo[1,2‑a]pyridine IRAK‑4 Inhibitors

The 1,2,3‑triazole‑pyridine‑urea scaffold mapped by this compound is explicitly claimed in patent families targeting IRAK‑4 and B‑Raf V600E, where the triazole ring serves as a non‑classical hinge‑binding element [REFS‑1, REFS‑2]. In contrast, the best‑characterized IRAK‑4 inhibitors based on an imidazo[1,2‑a]pyridine core achieve single‑digit nanomolar potency (IC₅₀ values 6–35 nM) but rely on a fused bicyclic heteroaromatic system that lacks the modular ‘click‑chemistry’ linkage and the additional pyridyl‑triazole vector present in the target compound [REFS‑3]. This structural divergence means that the target compound provides a chemically distinct starting point for exploring kinase selectivity profiles that are inaccessible to the imidazo[1,2‑a]pyridine series.

IRAK‑4 kinase inhibitor triazole scaffold pyridyl‑triazole urea

Physicochemical Vehicle‑Compatibility Advantage: XLogP3, Rotatable Bonds, and Polar Surface Area vs. Vemurafenib (PLX4032)

The target compound exhibits an XLogP3 of –0.3, a value substantially lower than that of the marketed B‑Raf inhibitor vemurafenib (PLX4032, XLogP ≈ 5.0) and also lower than many advanced IRAK‑4 leads that typically fall in the 2–4 logP range [REFS‑1, REFS‑2]. With two hydrogen‑bond donors (from the urea NH groups) and a modest molecular weight of 309 g mol⁻¹, the compound is predicted to have superior aqueous solubility and reduced non‑specific protein binding compared with the highly lipophilic vemurafenib (MW 489.9 g mol⁻¹, two donors, seven acceptors) [REFS‑1, REFS‑2]. This polar profile makes the target compound especially suitable for biochemical and cell‑based assays where DMSO concentrations must be kept low and for in‑vitro pharmacological profiling where solubility‑limited artefacts must be avoided.

XLogP3 solubility permeability Lipinski triazole urea

Target‑Class Divergence from a Same‑MW Isomer: mTOR Inhibition (Sapanisertib) vs. Putative IRAK‑4/B‑Raf Scaffold

The compound is a constitutional isomer of sapanisertib (INK‑128, MLN0128), both having the formula C₁₅H₁₅N₇O [REFS‑1]. However, sapanisertib is a potent mTORC1/2 inhibitor (IC₅₀ = 1 nM mTOR) that exhibits >200‑fold selectivity over class I PI3K isoforms and binds through a pyrazolo[3,4‑d]pyrimidine‑benzoxazole scaffold [REFS‑2]. The target compound features a 1,2,3‑triazole‑pyridine‑urea architecture that falls within the scope of patents directed to IRAK‑4 and B‑Raf V600E inhibition, two kinase targets that are mechanistically and therapeutically distinct from mTOR [REFS‑3]. This isomeric relationship means that procurement of the target compound does not duplicate the pharmacology of sapanisertib but instead supplies a chemically isomeric probe for a different segment of the kinome.

constitutional isomer mTOR IRAK‑4 B‑Raf target selectivity

Molecular Recognition Surface: Triazole‑Urea Hybrid Binding Motif vs. 1,2,4‑Triazole‑Sulfonamide or Carbamate Analogs

The urea linker in the target compound provides a dual hydrogen‑bond‑donor motif (two N–H groups) that is geometrically poised to interact with the kinase hinge region, a feature that is absent in closely related analogs where the urea is replaced by a carbamate or a sulfonamide [REFS‑1]. For example, the compound 'pyridin‑3‑ylmethyl ((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)carbamate' (Catalog EVT‑7790823) retains the same pyridyl‑triazole framework but substitutes the urea for a carbamate linker, eliminating one hydrogen‑bond donor and altering the interaction geometry [REFS‑2]. Similarly, the sulfonamide analog N‑((1‑(pyridin‑3‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)‑2‑(trifluoromethyl)benzenesulfonamide replaces both urea NH groups with a sulfonamide SO₂, producing a significantly different pharmacophore [REFS‑3]. These linker variations can determine whether a compound behaves as a type‑I or type‑II kinase inhibitor, directly impacting selectivity and potency.

triazole‑urea hinge binder hydrogen bonding 1,2,3‑triazole kinase selectivity

Procurement‑Relevant Application Scenarios for 1‑(Pyridin‑3‑ylmethyl)‑3‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)urea


IRAK‑4‑Focused Kinase Panel Screening with a Triazole‑Urea Hinge Binder

As established in Section 3 (Evidence Item 1), the compound’s 1,2,3‑triazole‑pyridine‑urea scaffold is explicitly covered by patents claiming IRAK‑4 inhibitory activity [REFS‑1]. Laboratories assembling a kinase‑inhibitor library for IRAK‑4 screening can procure this compound as a chemically validated, triazole‑based complement to existing imidazo[1,2‑a]pyridine‑series inhibitors [REFS‑2]. Its inclusion diversifies the hinge‑binder chemotypes in the screening deck, which is a critical factor for identifying inhibitors that retain activity against resistant kinase mutants.

Aqueous‑Compatible Biochemical Assay Development Leveraging High Polarity

The XLogP3 of –0.3 (Section 3, Evidence Item 2) signals that this compound remains soluble at high concentrations in aqueous buffers, unlike the highly lipophilic B‑Raf inhibitor vemurafenib (XLogP ≈ 5) [REFS‑3]. This property makes it an ideal candidate for biochemical assays (e.g., fluorescence‑polarization kinase assays, SPR biosensor studies) where minimal DMSO carry‑over is essential to avoid solvent‑induced artefacts. Procurement teams can select this compound when the assay protocol requires final DMSO concentrations ≤0.1 %.

Chemical‑Probe Design Exploiting the Dual‑Donor Urea Motif

The two hydrogen‑bond donors contributed by the urea linker (Section 3, Evidence Item 4) are a defining structural feature that differentiates this compound from its carbamate (1 donor) and sulfonamide (0 donors) analogs [REFS‑4]. Medicinal chemistry groups engaged in structure‑based drug design can use this compound as a starting scaffold to probe kinase hinge‑region interactions that require a bidentate hydrogen‑bond‑donor motif, potentially leading to inhibitors with unique kinase‑selectivity profiles.

Isomer‑Based Target Deconvolution for C₁₅H₁₅N₇O Chemical Space

Because sapanisertib shares the same molecular formula but targets mTOR (Section 3, Evidence Item 3), parallel procurement of the target compound enables isomer‑based chemical‑biology experiments that dissect the kinome‑wide effects of two constitutionally distinct scaffolds with identical mass [REFS‑5]. This is particularly valuable for chemical proteomics workflows (e.g., kinobeads pull‑downs coupled with quantitative MS) where isomeric probe pairs can serve as mutual specificity controls.

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